4-Methyl-piperidin-3-ol Tosylate
Description
Significance of Piperidine (B6355638) Derivatives as Versatile Synthetic Intermediates in Organic Synthesis
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals. lifechemicals.comnih.gov Its saturated and three-dimensional nature allows for the creation of molecules with specific spatial arrangements, which is often critical for biological activity. lifechemicals.com Consequently, piperidine derivatives are highly valued as synthetic intermediates, providing a robust framework that can be further functionalized to generate diverse and complex molecular architectures. nih.govajchem-a.com The development of efficient methods for the synthesis of substituted piperidines is a key area of research in modern organic chemistry. nih.govajchem-a.com
The versatility of piperidine scaffolds stems from their ability to be modified at various positions around the ring. This allows chemists to fine-tune the steric and electronic properties of the final molecule, a crucial aspect in drug design and the synthesis of other functional materials. thieme-connect.com The introduction of substituents, such as in 4-methylpiperidine (B120128), can influence the compound's reactivity and conformational preferences, thereby guiding the stereochemical outcome of subsequent reactions. chemicalbook.com
Overview of Tosylate Salts as Key Leaving Groups and Protecting Group Precursors
A tosylate, the conjugate base of p-toluenesulfonic acid, is an excellent leaving group in nucleophilic substitution and elimination reactions. vedantu.comproprep.com This is attributed to the stability of the tosylate anion, which is resonance-stabilized, making it a weak base. vedantu.com The transformation of a hydroxyl group, which is a poor leaving group, into a tosylate ester dramatically enhances its reactivity towards nucleophiles. masterorganicchemistry.com This conversion is a common and effective strategy in organic synthesis to activate alcohols for further chemical transformations. libretexts.orglibretexts.org
The formation of a tosylate from an alcohol, typically by reaction with tosyl chloride in the presence of a base like pyridine (B92270), proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. masterorganicchemistry.comlibretexts.orglibretexts.org This stereochemical predictability is a significant advantage in the synthesis of chiral molecules. Beyond their role as leaving groups, tosylates can also serve as precursors to protecting groups for amines.
Structural Context of 4-Methyl-piperidin-3-ol Tosylate within Piperidine Chemistry
This compound is a specific, substituted piperidine derivative that combines the structural features of a piperidine ring with the reactivity of a tosylate group. The core structure is 4-methylpiperidin-3-ol, which possesses a methyl group at the 4-position and a hydroxyl group at the 3-position of the piperidine ring. nih.govnih.gov The tosylate is formed at the hydroxyl group, converting it into a highly reactive site for nucleophilic attack.
This particular arrangement of substituents makes this compound a valuable intermediate. The methyl group at the 4-position can influence the stereochemical outcome of reactions at the 3-position. The tosylate at the 3-position provides a handle for introducing a wide variety of functional groups through substitution reactions. This strategic placement of functional groups allows for the controlled and predictable synthesis of more complex piperidine-containing molecules.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;4-methylpiperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H13NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-2-3-7-4-6(5)8/h2-5H,1H3,(H,8,9,10);5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIRPJICWDLKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functional Group Transformations of 4 Methyl Piperidin 3 Ol Tosylate
Reactions of the Hydroxyl Group
The secondary hydroxyl group in 4-methyl-piperidin-3-ol tosylate can undergo typical alcohol reactions, primarily oxidation to a carbonyl group and conversion into ethers and esters.
Oxidation to Carbonyl Compounds
The secondary alcohol functionality of 4-methyl-piperidin-3-ol and its derivatives can be readily oxidized to the corresponding ketone, 4-methyl-3-piperidone. A common and effective method for this transformation is the use of Jones reagent (chromium trioxide in aqueous sulfuric acid). For instance, N-benzyl-3-hydroxy-4-methylpiperidine can be oxidized to N-benzyl-4-methyl-3-piperidone under mild temperature conditions. nih.gov
Another approach involves a one-pot tandem oxidation-cyclization-oxidation process. This method has been utilized to synthesize various 3-substituted 4-piperidinones from unsaturated amino alcohols using pyridinium (B92312) chlorochromate (PCC). nih.gov
Table 1: Oxidation of 4-Methyl-3-hydroxypiperidine Derivatives
| Starting Material | Reagent | Product | Yield (%) | Reference |
| N-Benzyl-3-hydroxy-4-methylpiperidine | Jones Reagent | N-Benzyl-4-methyl-3-piperidone | Not Reported | nih.gov |
| Unsaturated Amino Alcohols | PCC | 3-Substituted-4-piperidinones | Good | nih.gov |
Esterification and Etherification
The hydroxyl group of 4-methyl-piperidin-3-ol can participate in esterification and etherification reactions to yield a variety of derivatives. Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride, often in the presence of a base to neutralize the acidic byproduct. For example, 1-methyl-4-piperidinol has been converted to its diphenylacetate ester by reaction with diphenylacetyl chloride. lookchem.com Similarly, N-phenylcarbamate esters can be prepared from the corresponding piperidinol and phenyl isocyanate. lookchem.com
Etherification can be accomplished through various methods, including the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. While specific examples for 4-methyl-piperidin-3-ol are not prevalent in the searched literature, the general principles of these reactions are well-established for similar cyclic amino alcohols. medcraveonline.com The modification of secondary metabolites through esterification is a widely used strategy to enhance their biological activity and physicochemical properties. medcraveonline.com
Reactivity at the Piperidine (B6355638) Nitrogen Atom
The secondary amine of the piperidine ring is a nucleophilic center and readily undergoes reactions such as N-alkylation and N-acylation.
N-Alkylation and N-Acylation Reactions
N-alkylation of the piperidine nitrogen introduces an alkyl group, and this transformation can be achieved using various alkylating agents in the presence of a base. researchgate.net Common bases include potassium carbonate or N,N-diisopropylethylamine (Hünig's base) in solvents like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net The choice of base and reaction conditions can influence the extent of alkylation, with the potential for mono- or di-alkylation. To favor monoalkylation, the alkylating agent is often added slowly to maintain an excess of the piperidine. researchgate.net For example, N-methylation of 2-p-methoxybenzyl-3,4-dimethyl-4-hydroxypiperidine has been reported as a step in the synthesis of benzomorphane derivatives. google.com
N-acylation involves the introduction of an acyl group onto the piperidine nitrogen. This is typically carried out using acyl chlorides or anhydrides. researchgate.net These reactions are fundamental in peptide synthesis and the modification of complex amines. arkat-usa.orgumich.edu For instance, the N-acylation of methyl 4-(phenylamino)piperidine-4-carboxylate with propionyl chloride is a key step in the synthesis of certain fentanyl analogues. researchgate.net
Table 2: N-Alkylation and N-Acylation of Piperidine Derivatives
| Substrate | Reagent | Product | Conditions | Reference |
| Piperidine | Alkyl bromide/iodide | N-Alkylpiperidine | Acetonitrile, room temperature | researchgate.net |
| Piperidine | Alkylating agent, K2CO3 | N-Alkylpiperidine | DMF, room temperature | researchgate.net |
| 2-p-Methoxybenzyl-3,4-dimethyl-4-hydroxypiperidine | Methylating agent | N-Methylated product | Not specified | google.com |
| Methyl 4-(phenylamino)piperidine-4-carboxylate | Propionyl chloride | N-Acylated product | Not specified | researchgate.net |
Nucleophilic Substitution and Amination
While the piperidine nitrogen is inherently nucleophilic, its reactivity in substitution reactions can be utilized in various synthetic strategies. For instance, in the synthesis of certain pharmaceutical intermediates, the piperidine nitrogen can act as a nucleophile to displace a leaving group on another molecule.
More specifically related to the topic, the tosylate group on 4-methyl-piperidin-3-ol can be displaced by a nucleophile. If an external nucleophile is used, this would be an intermolecular reaction. However, the piperidine nitrogen itself can act as an intramolecular nucleophile, although this is less likely to occur at the C3 position due to ring strain. The primary application of the tosylate is to facilitate substitution by external nucleophiles. The synthesis of (3R,4R)-3-methylamino-4-methylpiperidine derivatives often involves the reductive amination of a 4-methyl-3-piperidone precursor, which can be synthesized from 4-methyl-piperidin-3-ol. google.com
Transformations Involving the Tosylate Group
The tosylate group is an excellent leaving group, making the C-O bond at the 3-position of the piperidine ring susceptible to nucleophilic attack. masterorganicchemistry.com This reactivity is a cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide range of functionalities at this position with inversion of stereochemistry if the reaction proceeds via an SN2 mechanism.
Nucleophilic substitution reactions on the tosylate can be performed with various nucleophiles, such as halides, azide, cyanide, and amines. For example, the displacement of a tosylate group by an amine is a common method for the synthesis of substituted piperidines. While direct examples with this compound are not explicitly detailed in the provided search results, the principle is well-documented for similar systems. The conversion of alcohols to tosylates is a standard procedure to facilitate subsequent nucleophilic substitution reactions. masterorganicchemistry.com The tosylate group's high leaving group ability is attributed to the resonance stabilization of the resulting tosylate anion. masterorganicchemistry.com
In some cases, the tosylate can be displaced by a chloride ion present in the reaction mixture during the tosylation itself, especially when using tosyl chloride in pyridine (B92270), which can generate pyridinium hydrochloride. lookchem.com
Nucleophilic Displacement Reactions
The tosylate group in this compound is readily displaced by a wide range of nucleophiles in SN2 reactions. This allows for the stereospecific introduction of substituents at the C-3 position of the piperidine ring. The outcome of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
The conversion of alcohols to tosylates is a crucial step because alcohols themselves are poor leaving groups. The tosylate group, however, is a very good leaving group due to the stability of the resulting tosylate anion, which is resonance-stabilized. khanacademy.orgmasterorganicchemistry.com This activation enables nucleophilic attack at the carbon atom bonded to the oxygen of the tosylate.
For instance, treatment of a tosylated piperidinol with nucleophiles such as amines can lead to the formation of new carbon-nitrogen bonds. In a related example, a tosylate underwent a double nucleophilic substitution with benzylamine (B48309) to yield a cis-piperidine derivative. whiterose.ac.uk Similarly, other nitrogen nucleophiles, as well as carbon, oxygen, and sulfur nucleophiles, can be employed to generate a diverse array of substituted piperidines.
It is important to note that nucleophilic substitution reactions on piperidine rings can be challenging and may lead to elimination products. youtube.com However, the use of tosylates as leaving groups often favors the substitution pathway.
Table 1: Examples of Nucleophilic Displacement Reactions on Tosylated Piperidines
| Starting Material | Nucleophile | Product | Reference |
| Tosylated diol | Benzylamine | cis-Piperidine derivative | whiterose.ac.uk |
| Tosylate 39 | p-Methylthiophenol | Sulfone 40 (after oxidation) | whiterose.ac.uk |
This table illustrates the versatility of tosylates in facilitating the introduction of different nucleophiles.
Reductive Cleavage to Generate Alcohols
While tosylates are primarily used to facilitate nucleophilic substitution, they can also be reductively cleaved to yield the corresponding alkane, effectively removing the hydroxyl group. However, a more common transformation in the context of this scaffold would be the reduction of other functional groups on the molecule while the tosylate is in place for a later step, or the reduction of a tosylate to an alcohol is less common than its displacement.
More relevant to the broader class of piperidine synthesis, reductions are key. For example, the reduction of a ketone on a piperidine ring can be achieved using reagents like triethylsilane/trifluoroacetic acid to furnish the corresponding alcohol. whiterose.ac.uk In other syntheses, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent used to reduce esters and other carbonyl groups to alcohols. For instance, an ester was reduced with LiAlH₄ to a primary alcohol, which was then converted to a mesylate for further reaction. nih.gov Similarly, two-piperidone can be reduced to a piperidine with lithium aluminum hydride or borane. youtube.com
While direct reductive cleavage of the C-OTs bond to a C-H bond is possible with strong reducing agents like lithium aluminum hydride, this is often a side reaction when other reducible functional groups are present. The more synthetically useful path is typically the displacement of the tosylate.
Table 2: Reduction Reactions in Piperidine Synthesis
| Starting Material | Reducing Agent | Product | Reference |
| Tricyclic keto-lactam 51 | Triethylsilane/Trifluoroacetic acid | trans Alcohol 52 | whiterose.ac.uk |
| Ester 10 | LiAlH₄ | Primary alcohol 11 | nih.gov |
| Two-piperidone | Lithium aluminum hydride or Borane | Piperidine | youtube.com |
This table showcases various reduction reactions used in the synthesis of complex piperidine-containing molecules.
Derivatization Strategies for Complex Scaffold Construction
This compound serves as a valuable building block for the construction of more complex molecular scaffolds. The ability to introduce a wide array of substituents through nucleophilic displacement of the tosylate group is a key feature of its utility.
The piperidine ring is a common motif in biologically active compounds, and the ability to functionalize it at specific positions is crucial for developing new therapeutic agents. ajchem-a.com The 4-methyl group provides a specific stereochemical marker, and the 3-tosyloxy group allows for the introduction of pharmacophoric elements.
For example, the synthesis of aminoethyl-substituted piperidine derivatives as σ1 receptor ligands utilized a mesylate (a similar leaving group to tosylate) for nucleophilic substitution with various amines. nih.gov This highlights how the activation of the hydroxyl group enables the extension of the molecular framework.
Furthermore, the piperidine ring itself can be part of a larger, more complex structure. For instance, synthetic approaches to indolizidinones have utilized the nucleophilic displacement of a tosylate on a related cyclic system. whiterose.ac.uk The versatility of the tosylate group allows for its incorporation into multi-step syntheses leading to complex, polycyclic architectures.
The development of new synthetic routes to interesting and novel 2,5-disubstituted piperidines has been a focus of research, demonstrating the ongoing importance of versatile intermediates like this compound in medicinal chemistry and drug discovery. whiterose.ac.uk
Applications of 4 Methyl Piperidin 3 Ol Tosylate in Complex Molecule Synthesis
Building Block for Pharmaceutical Intermediates
The unique structural features of 4-Methyl-piperidin-3-ol Tosylate make it a crucial starting material for the synthesis of various pharmaceutical intermediates. The piperidine (B6355638) moiety is a common scaffold in many drug molecules, and the tosylate group provides a convenient handle for further chemical modifications. nih.gov
The piperidine ring is a prevalent structural motif in a vast number of pharmaceutical agents due to its ability to confer favorable pharmacokinetic properties. nih.gov this compound serves as a key precursor for a range of substituted piperidine scaffolds. The tosylate group, being an excellent leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups at the 3-position of the piperidine ring. This versatility enables the synthesis of a diverse library of piperidine-containing compounds for drug discovery programs. nih.gov For instance, the synthesis of 1,4-disubstituted piperidine cores, present in drugs like Donepezil, can be achieved using piperidone scaffolds derived from related piperidine precursors. acs.org The strategic placement of the methyl group at the 4-position can also influence the stereochemical outcome of reactions, leading to the formation of specific diastereomers, which is often crucial for biological activity. nih.gov
| Drug Scaffold Class | Key Synthetic Transformation | Therapeutic Area |
|---|---|---|
| Substituted 3-aminopiperidines | Nucleophilic ring-opening of aziridinopiperidines | Various, including immunosuppressants |
| 2,4-disubstituted 1-alkylpiperidines | Stereoselective hydrogenation of piperidinones | Various |
| 1,4-disubstituted piperidines | Aza-Michael synthesis for 4-piperidone (B1582916) scaffolds | Alzheimer's disease (e.g., Donepezil analogues) acs.org |
The 4-methylpiperidine (B120128) framework is a core component of several potent analgesic compounds. Synthetic routes to fentanyl analogues, a class of powerful pain relievers, often utilize intermediates derived from substituted piperidines. researchgate.netscispace.com The strategic introduction of a methyl group on the piperidine ring can significantly enhance analgesic activity. scispace.com For example, the synthesis of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide, a highly potent analgesic, involves the use of a 3-methyl-4-piperidone derivative. scispace.com While not a direct precursor in all cases, the chemistry involved in the synthesis of these analgesics highlights the importance of substituted piperidine intermediates, for which this compound can be a valuable starting material. The development of new analgesics with improved pharmacological profiles continues to be an active area of research, with a focus on creating compounds with high efficacy and reduced side effects. mdpi.com
This compound is a key intermediate in the synthesis of Tofacitinib, an immunosuppressant drug used to treat rheumatoid arthritis and other autoimmune diseases. patsnap.com The synthesis of Tofacitinib involves the construction of a complex molecule containing a substituted piperidine ring linked to a pyrrolo[2,3-d]pyrimidine core. researchgate.net Several synthetic routes to Tofacitinib have been developed, with many utilizing a chiral 4-methyl-3-aminopiperidine derivative. researchgate.netresearchgate.net The tosylate of 4-methyl-piperidin-3-ol can be readily converted to the corresponding amine, which is then coupled with the pyrimidine (B1678525) component of the molecule. patsnap.com Efficient and stereoselective methods for the preparation of this key piperidine intermediate are crucial for the large-scale production of Tofacitinib. patsnap.comgoogle.com
Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of ovarian cancer, also features a piperidine moiety in its structure. newdrugapprovals.orgnih.gov Specifically, Niraparib is a 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide. nih.gov The synthesis of Niraparib involves the preparation of a chiral 3-substituted piperidine intermediate. While various synthetic strategies exist, the use of a tosylated piperidine derivative can be a viable approach to introduce the necessary functionality. google.comgoogleapis.com The tosylate group can be displaced by a suitable nucleophile to construct the carbon-carbon bond between the piperidine and the phenyl-indazole portion of the molecule. The development of efficient and scalable routes to Niraparib and its intermediates is an ongoing area of research. google.comgoogleapis.com
| Target Molecule | Intermediate | Therapeutic Application |
|---|---|---|
| Tofacitinib | (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine | Immunosuppressant |
| Niraparib | (S)-3-(4-bromophenyl)piperidine | Anticancer (PARP inhibitor) newdrugapprovals.orgnih.gov |
| Fentanyl Analogues | N-substituted-4-anilino-piperidines | Analgesic researchgate.net |
Utilization in Natural Product Synthesis
The piperidine ring is a common structural motif found in a wide variety of naturally occurring alkaloids, many of which exhibit significant biological activities. nih.gov The versatility of this compound makes it a valuable chiral building block for the stereoselective synthesis of these complex natural products.
The synthesis of piperidine alkaloids often requires precise control over stereochemistry. Chiral building blocks derived from 4-Methyl-piperidin-3-ol can be employed to construct the core piperidine ring with the desired stereochemical configuration. For example, the synthesis of (+)-desoxoprosophylline, a piperidine alkaloid with anesthetic and analgesic properties, involves the creation of a specifically substituted piperidinol intermediate. nih.gov Similarly, the synthesis of other complex alkaloids, such as those with a pyrrolo[2,3-d]pyrimidine core like Rigidin E, involves the construction of substituted pyrrole (B145914) and piperidine ring systems. nih.gov The ability to introduce functionality at specific positions of the piperidine ring, facilitated by the tosylate group, is critical for the successful total synthesis of these natural products.
Lack of Specific Research Data Precludes Article Generation on this compound in Indolizidine Alkaloid Synthesis
Despite a comprehensive search of scientific literature, no specific research articles or detailed synthetic methodologies were identified that focus solely on the application of the chemical compound “this compound” for the synthesis of polyhydroxylated indolizidine alkaloids or the development of novel synthetic methodologies employing this specific tosylate.
The investigation included broad searches for the synthesis of piperidine and indolizidine alkaloids, as well as more targeted inquiries into reactions involving precursors such as 4-methyl-3-hydroxypiperidine and the intramolecular cyclization of piperidine tosylates. However, these searches did not yield any literature that explicitly details the use of this compound as a key intermediate or starting material for the construction of polyhydroxylated indolizidine alkaloid frameworks.
General synthetic strategies for assembling piperidine and indolizidine ring systems are well-documented in the chemical literature. These methodologies often involve the use of chiral building blocks and various cyclization techniques to control stereochemistry. Conceptually, a molecule like this compound could potentially serve as a precursor in such syntheses. The tosylate group is a well-known good leaving group, which could facilitate intramolecular cyclization to form the bicyclic indolizidine core. The methyl group at the 4-position and the hydroxyl group at the 3-position (from which the tosylate is derived) would be expected to influence the stereochemical outcome of such reactions.
However, without specific examples, reaction conditions, yields, and detailed research findings from published studies, it is not possible to generate a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. The creation of such an article would necessitate speculation and the fabrication of data, which falls outside the scope of providing factual and verifiable information.
Therefore, due to the absence of specific and relevant scientific data on the compound , the requested article on the applications of this compound in the synthesis of complex molecules cannot be produced.
Spectroscopic and Analytical Characterization Methodologies for 4 Methyl Piperidin 3 Ol Tosylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For 4-Methyl-piperidin-3-ol Tosylate, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry.
¹H NMR for Proton Environment and Stereochemistry
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling. The spectrum of this compound is a composite of the signals from the 4-methyl-piperidin-3-ol cation and the tosylate anion.
The tosylate anion displays a characteristic pattern in the aromatic region, typically two doublets (an AA'BB' system) between 7.0 and 8.0 ppm, corresponding to the four protons on the benzene (B151609) ring. chemicalbook.com A sharp singlet for the methyl group protons of the tosyl group appears around 2.3-2.4 ppm. chemicalbook.com
The 4-methyl-piperidin-3-ol cation presents a more complex set of signals. The piperidine (B6355638) ring protons resonate in the aliphatic region, generally between 1.5 and 3.5 ppm. The proton attached to the carbon bearing the hydroxyl group (C3-H) would appear as a multiplet, with its chemical shift and multiplicity being highly dependent on the stereochemistry. The methyl group on the piperidine ring (C4-CH₃) would appear as a doublet, coupling with the adjacent C4-H proton. The protons on the nitrogen and oxygen atoms are often broad and may exchange with deuterium (B1214612) in solvents like D₂O.
The stereochemistry of the 3-hydroxyl and 4-methyl substituents (cis or trans) significantly influences the coupling constants (J-values) between the protons on the piperidine ring. A larger coupling constant is typically observed for trans-diaxial protons, which can help in assigning the relative configuration of the substituents when the piperidine ring adopts a stable chair conformation.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Tosyl-CH₃ | ~2.4 | Singlet | Characteristic singlet for the tosyl methyl group. |
| Tosyl-Ar-H | ~7.2 and ~7.8 | Two Doublets | AA'BB' system for the para-substituted aromatic ring. |
| Piperidine-CH₃ | ~0.9-1.1 | Doublet | Coupled to the C4-H proton. |
| Piperidine ring H | ~1.5 - 3.5 | Multiplets | Complex overlapping signals from the CH and CH₂ groups of the piperidine ring. |
| C3-H (CH-OH) | ~3.5 - 4.0 | Multiplet | Chemical shift is sensitive to stereochemistry and hydrogen bonding. |
¹³C NMR for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak.
For this compound, the tosylate anion will show four signals: one for the methyl carbon at around 21 ppm and three for the aromatic carbons, with the carbon attached to the sulfur atom being the most downfield. oregonstate.educhemguide.co.uk
The 4-methyl-piperidin-3-ol cation is expected to show six distinct signals corresponding to the six carbon atoms of the substituted piperidine ring. The carbon bearing the hydroxyl group (C-3) would resonate in the range of 60-70 ppm, while the other ring carbons would appear at higher field strengths. The methyl carbon (C4-CH₃) would be found in the upfield region of the spectrum. spectrabase.com The exact chemical shifts are sensitive to the stereoisomeric form of the molecule. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Tosyl-CH₃ | ~21 | Characteristic signal for the tosyl methyl carbon. |
| Tosyl-Ar-C | ~125-145 | Four signals expected for the aromatic carbons. |
| Piperidine-CH₃ | ~15-20 | Upfield signal for the C4-methyl group. |
| Piperidine C-2, C-5, C-6 | ~40-60 | Aliphatic carbons adjacent to nitrogen or other carbons. |
| Piperidine C-4 | ~30-40 | Carbon atom substituted with the methyl group. |
NOESY NMR for Relative Configuration Determination
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that detects spatial proximity between protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. This is particularly useful for determining the relative stereochemistry of substituents on a ring system.
To determine the relative configuration of 4-Methyl-piperidin-3-ol, one would look for key NOE cross-peaks. For instance, to confirm a cis configuration, a NOE would be expected between the axial proton at C-3 and the axial protons at C-5 and C-2 on the same face of the ring. A NOE between the proton at C-3 and the methyl protons at C-4 would also suggest their proximity. The absence or presence of such correlations allows for the unambiguous assignment of the cis or trans relationship between the hydroxyl and methyl groups. youtube.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would exhibit characteristic absorption bands for its constituent functional groups:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group, with the broadening due to hydrogen bonding. libretexts.org
N-H Stretch: As a piperidinium (B107235) salt, there will be strong, broad absorption bands in the 2700-3100 cm⁻¹ range, characteristic of the N-H⁺ stretching vibrations of a secondary ammonium (B1175870) ion.
C-H Stretch: Absorptions for aliphatic C-H stretching from the piperidine ring and its methyl group will appear just below 3000 cm⁻¹. Aromatic C-H stretching from the tosyl group will be observed just above 3000 cm⁻¹. libretexts.org
S=O Stretch: Two strong, characteristic absorption bands for the sulfonate group (SO₃⁻) will be present in the regions of 1200-1260 cm⁻¹ (asymmetric stretch) and 1030-1080 cm⁻¹ (symmetric stretch).
C=C Stretch: Aromatic ring stretching vibrations from the tosyl group will show several peaks in the 1450-1600 cm⁻¹ region. libretexts.org
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Ammonium | N-H⁺ Stretch | 2700 - 3100 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium-Strong |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Weak |
| Sulfonate | S=O Asymmetric Stretch | 1200 - 1260 | Strong |
| Sulfonate | S=O Symmetric Stretch | 1030 - 1080 | Strong |
X-ray Crystallography for Absolute Structure and Conformational Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and absolute stereochemistry. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as pyridinium (B92312) tosylate, provides valuable insights into the likely solid-state packing. nih.gov
It is expected that the piperidinium ring would adopt a chair conformation, which is the most stable arrangement for six-membered rings. The substituents (the hydroxyl group at C-3 and the methyl group at C-4) would occupy either axial or equatorial positions. The thermodynamically more stable isomer would have the bulkier substituents in the equatorial position to minimize steric strain.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used.
In positive-ion mode ESI-MS, the spectrum would be expected to show a prominent peak corresponding to the 4-methyl-piperidin-3-ol cation [C₆H₁₃NO + H]⁺ with an m/z value of 116.1. In negative-ion mode, the tosylate anion [C₇H₇SO₃]⁻ would be observed at an m/z of 171.0. The molecular weight of the intact salt is 287.38 g/mol . nih.gov
Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern of the parent ion, providing further structural confirmation. The fragmentation of the 4-methyl-piperidin-3-ol cation would likely proceed through pathways common for aliphatic amines and alcohols. libretexts.org A key fragmentation pathway for piperidine derivatives is alpha-cleavage, involving the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edu Another common fragmentation would be the loss of a water molecule (18 Da) from the alcohol group.
Table of Compounds
| Compound Name |
|---|
| This compound |
| p-Toluenesulfonic acid |
| 4-Methyl-piperidin-3-ol |
| 4-Methylpiperidine (B120128) |
| Pyridinium tosylate |
| cis-3-Hydroxy-4-methylpiperidine |
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are indispensable in the synthesis and analysis of this compound and its derivatives, ensuring the isolation of pure compounds and the characterization of intermediates. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net The choice of technique depends on the scale of the separation and the required level of purity and analytical detail.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique used extensively for monitoring the progress of reactions leading to this compound. researchgate.netmdpi.com It is also crucial for identifying the optimal solvent system for purification by flash column chromatography. mit.edu In this method, a small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. researchgate.net The plate is then developed in a sealed chamber containing a suitable solvent or solvent mixture (the mobile phase).
The separation is based on the principle of differential adsorption. wfu.edu Compounds with a higher affinity for the stationary phase move more slowly up the plate, resulting in a lower Retention Factor (Rf), while less polar compounds travel faster with the solvent front, yielding a higher Rf value. For piperidine derivatives, which may contain basic nitrogen atoms, the choice of eluent is critical. A typical mobile phase could be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). rsc.org The ratio is adjusted to achieve good separation, ideally with the target compound having an Rf value between 0.2 and 0.4 for optimal column chromatography separation. rochester.edu
After development, the separated spots on the TLC plate are visualized. While some compounds are visible to the naked eye, for many derivatives, including the tosylate, visualization is commonly achieved using UV light (at 254 nm or 365 nm) if the compounds are UV-active. rsc.org Alternatively, chemical staining agents can be used. Stains like potassium permanganate (B83412) (KMnO4) or p-anisaldehyde are effective for visualizing alcohols and other functional groups that may be present in the starting materials or the 4-Methyl-piperidin-3-ol intermediate. rsc.org
Table 1: Hypothetical TLC Analysis for a Synthesis Step of 4-Methyl-piperidin-3-ol
| Compound | Function | Rf Value (1:1 Hexane/Ethyl Acetate) | Visualization Method |
|---|---|---|---|
| Starting Material (e.g., N-protected-4-methyl-3-oxopiperidine) | Reactant | 0.65 | UV (254 nm), KMnO₄ stain |
| 4-Methyl-piperidin-3-ol | Product | 0.30 | KMnO₄ stain |
Flash Column Chromatography
Flash column chromatography is the standard method for purifying chemical compounds on a milligram to multigram scale, making it essential for isolating pure this compound after its synthesis. wfu.edu This technique is a rapid form of column chromatography that uses a stationary phase, most commonly silica gel (200-300 mesh), packed into a glass column. rsc.org A positive pressure, typically from compressed air or nitrogen, is applied to force the mobile phase through the column at a faster rate than gravity-fed chromatography, significantly speeding up the separation process. mit.edu
The process begins after TLC has been used to determine the most effective solvent system for separation. mit.edu The crude reaction mixture is concentrated and then loaded onto the top of the silica gel column. rochester.edu The chosen eluent is then passed through the column. mit.edu Components of the mixture travel down the column at different rates based on their polarity and interaction with the stationary phase, similar to TLC. wfu.edu
For the purification of piperidine derivatives, a gradient elution might be employed, where the polarity of the solvent system is gradually increased over time (e.g., starting with 100% petroleum ether and gradually adding ethyl acetate). rsc.org This allows for the initial elution of non-polar impurities, followed by the target compound, and finally the more polar impurities that are strongly adsorbed to the silica. For basic compounds like piperidines, which can interact strongly with the acidic silica gel, a small amount of a competing base like triethylamine (B128534) (1-3%) may be added to the eluent system to improve elution and prevent peak tailing. wfu.edurochester.edu Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired product. mit.edu These pure fractions are then combined and the solvent is removed under reduced pressure to yield the purified compound.
Table 2: Example Flash Column Chromatography Purification Parameters
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (200-300 mesh) rsc.org |
| Mobile Phase (Eluent) | Petroleum Ether (PE) / Ethyl Acetate (EA), gradient from 10:1 to 6:1 rsc.org |
| Additive for Basic Compounds | ~1% Triethylamine in eluent to neutralize silica surface rochester.edu |
| Loading Method | Crude product adsorbed onto a small amount of silica gel and dry-loaded onto the column rochester.edu |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Analysis of Intermediates
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used for the separation, identification, and quantification of compounds in a mixture. They are particularly valuable for assessing the purity of key intermediates during the multi-step synthesis of complex molecules derived from this compound. google.com UPLC is a more recent innovation that operates on the same principles as HPLC but utilizes columns packed with much smaller particles (typically less than 2 µm, compared to 3-5 µm for HPLC). researchgate.net This use of smaller particles results in significantly higher resolution, greater sensitivity, and much faster analysis times. tsijournals.comresearchgate.net
In the synthesis of pharmaceutical ingredients, ensuring the purity of each intermediate is critical. HPLC and UPLC methods are developed to detect and quantify not only the desired intermediate but also any side-products, unreacted starting materials, or degradation products. researchgate.net These methods typically use reverse-phase columns (e.g., C18) where the stationary phase is non-polar, and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium acetate to improve peak shape. amazonaws.com
The enhanced speed of UPLC is a major advantage, allowing for high-throughput analysis and rapid feedback to process chemists. researchgate.net For instance, a separation that might take 20-30 minutes on a conventional HPLC system can often be completed in under 5 minutes using UPLC, without sacrificing resolution. mdpi.com This efficiency is crucial for making timely decisions during process development and for quality control in a manufacturing setting. The higher sensitivity of UPLC also allows for the detection of trace-level impurities that might be missed by other methods, ensuring the final active pharmaceutical ingredient meets stringent purity requirements. researchgate.net
Table 3: Comparison of HPLC and UPLC for Intermediate Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
|---|---|---|
| Particle Size | 3 - 5 µm researchgate.net | < 2 µm researchgate.net |
| Operating Pressure | Lower (up to 400 bar) researchgate.net | Higher (up to 1000 bar / 15000 psi) researchgate.netamazonaws.com |
| Analysis Time | Longer | Significantly Shorter tsijournals.com |
| Resolution | Good | Excellent researchgate.net |
| Sensitivity | High | Very High (2-3 times > HPLC) researchgate.net |
| Solvent Consumption | Higher | Lower researchgate.net |
Q & A
Q. What are the optimal synthetic conditions for preparing 4-Methyl-piperidin-3-ol Tosylate with high purity?
- Methodological Answer : Tosylate formation typically involves reacting the alcohol group of 4-Methyl-piperidin-3-ol with tosyl chloride (TsCl) in anhydrous conditions. Use a polar aprotic solvent (e.g., dichloromethane or THF) and a base like pyridine or triethylamine to neutralize HCl byproducts. Maintain temperatures between 0–5°C to minimize side reactions. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .
Q. Which analytical techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm the presence of the piperidine ring (δ 1.2–3.5 ppm for protons, 20–60 ppm for carbons) and tosylate aromatic signals (δ 7.2–7.8 ppm).
- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) with ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z ~300–350).
- X-ray Crystallography : For absolute configuration confirmation, grow single crystals in methanol/ether and compare with known tosylate structures .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis. Avoid exposure to moisture and light. Precautionary codes (e.g., P405) recommend secure storage due to hygroscopicity and reactivity .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound be resolved during asymmetric synthesis?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® IA column with n-hexane/isopropanol (90:10) to separate enantiomers.
- Diastereomeric Salt Formation : React the racemic mixture with a chiral acid (e.g., tartaric acid) in ethanol, followed by fractional crystallization.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) catalyze selective acylation of one enantiomer in organic solvents .
Q. What experimental strategies address contradictory data in receptor binding affinity studies?
- Methodological Answer :
- Reproducibility Controls : Standardize assay conditions (pH 7.4, 37°C) and use reference ligands (e.g., Sorafenib Tosylate as a positive control).
- Surface Plasmon Resonance (SPR) : Validate binding kinetics (K, k/k) across multiple replicates.
- Molecular Dynamics Simulations : Model interactions with receptors (e.g., kinase domains) to reconcile discrepancies between in vitro and in silico data .
Q. How do environmental factors (pH, temperature) influence the stability and reactivity of this compound?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C. Monitor via HPLC for hydrolysis products (e.g., free piperidin-3-ol).
- Thermal Analysis : Use DSC/TGA to determine decomposition temperatures (>150°C typical for tosylates).
- Oxidative Stability : Expose to HO or O and analyze by LC-MS for sulfonate oxidation products .
Q. What advanced techniques characterize intermolecular interactions of this compound in biological systems?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins.
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures with enzymes (e.g., kinases) to identify key hydrogen bonds with the tosylate group.
- Solid-State NMR : Study adsorption dynamics on model lipid bilayers or polymeric surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
